N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the prop-2-en-1-yl and carboxamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce quinoline-4-ol derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Quinoline derivatives: Compounds with a quinoline core structure.
Carboxamide derivatives: Compounds containing the carboxamide functional group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-4-12-23-16-11-6-5-10-15(16)19(24)17(21(23)26)20(25)22-18-13(2)8-7-9-14(18)3/h4-11,24H,1,12H2,2-3H3,(H,22,25) |
InChI Key |
WGHQLICYIOSPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
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